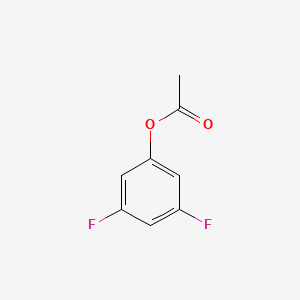

3,5-Difluorophenyl acetate

Vue d'ensemble

Description

3,5-Difluorophenyl acetate is a chemical compound with the molecular formula C8H6F2O2 . It is a colorless liquid with a molecular weight of 172.13 g/mol. It is an important intermediate in organic synthesis with a wide range of applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 3,5-Difluorophenyl acetate involves several steps. One method involves the use of thionyl chloride at 0℃ under reflux conditions . Another method involves the use of concentrated sulfuric acid in anhydrous methanol . The yield of these reactions can be as high as 99% and 89% respectively .Molecular Structure Analysis

The molecular structure of 3,5-Difluorophenyl acetate consists of a phenyl ring with two fluorine atoms at the 3 and 5 positions and an acetate group . The exact structure can be represented by the InChI code: 1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis

3,5-Difluorophenyl acetate is a colorless liquid. Its molecular weight is 172.13 g/mol and its molecular formula is C8H6F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 .Applications De Recherche Scientifique

C8H6F2O2\text{C}_8\text{H}_6\text{F}_2\text{O}_2C8H6F2O2

and a molecular weight of 170.13 g/mol, plays a crucial role in various fields of research and industry. Below, I’ve outlined six unique applications:Fluorine-Mediated C–H Activation

Transition metal-catalyzed C–H activation reactions allow researchers to functionalize carbon–hydrogen bonds directly. Fluorine-substituted aromatic compounds, including 3,5-difluorophenyl acetate, serve as substrates in these transformations. By replacing hydrogen atoms with fluorine, scientists can access new synthetic routes and streamline the synthesis of complex molecules.

Safety and Hazards

3,5-Difluorophenyl acetate may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3,5-Difluorophenyl acetate may also interact with various biological targets.

Mode of Action

Related compounds like diflunisal, a difluorophenyl derivative of salicylic acid, act by inhibiting prostaglandin synthesis via the arachidonic acid pathway . This leads to a decrease in prostaglandins in peripheral tissues, which are known mediators of pain and inflammation . It’s possible that 3,5-Difluorophenyl acetate may have a similar mode of action.

Biochemical Pathways

Related compounds like diflunisal inhibit the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, pain, and other physiological responses .

Pharmacokinetics

It’s known that similar compounds, such as diflunisal, are well-absorbed orally and undergo hepatic metabolism . The bioavailability of 3,5-Difluorophenyl acetate would likely be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes in the body.

Result of Action

It’s known that similar compounds, such as diflunisal, have anti-inflammatory, analgesic, and antipyretic properties . This suggests that 3,5-Difluorophenyl acetate may also have similar effects.

Action Environment

The action, efficacy, and stability of 3,5-Difluorophenyl acetate would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the body. For example, the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry, is known to be influenced by mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(3,5-difluorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZBCKQMMCRZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorophenyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3035225.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)

![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)

![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)

![4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzonitrile](/img/structure/B3035234.png)

![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035244.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3035247.png)